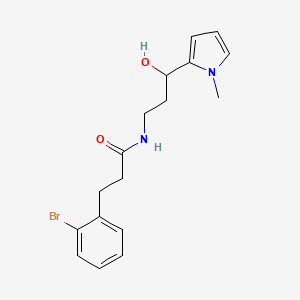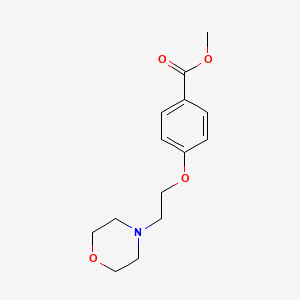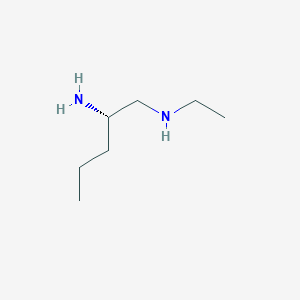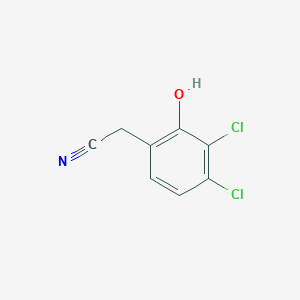![molecular formula C17H16N4O3S B2490029 N-(1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)-1H-吡唑-4-基)-2-甲基噻唑-4-羧酰胺 CAS No. 1798525-02-6](/img/structure/B2490029.png)
N-(1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)-1H-吡唑-4-基)-2-甲基噻唑-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multiple steps, including the formation of intermediate compounds, use of catalysts, and specific reaction conditions to achieve the desired product. For instance, compounds like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide have been synthesized through a sequence of reactions characterized by elemental analysis, spectral characterization (FT-IR, NMR, MS, UV-visible spectra), and X-ray crystallography to confirm the structure (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using spectroscopic methods and X-ray crystallography. Such analyses reveal detailed information about the molecule's geometry, including bond lengths, angles, and conformation. The molecular structure is crucial for understanding the compound's reactivity and properties. The analysis might show, for example, the presence of intramolecular hydrogen bonds and π-π stacking interactions, contributing to the stability and reactivity of the compound (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with other chemical species, leading to the formation of new compounds. For example, 1,3-dipolar cycloaddition and rearrangement reactions are common for synthesizing novel benzamide derivatives (Liu et al., 2014). These reactions are typically catalyst-free and can proceed under mild conditions, indicating the compound's reactive nature and potential for further chemical transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, provide insight into the compound's behavior in different environments and its suitability for various applications. The crystal structure, determined through X-ray diffraction, reveals the arrangement of molecules in the solid state and their interaction through hydrogen bonding and other non-covalent interactions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further functionalization, are critical for the compound's applications. Studies on similar compounds reveal that they can undergo a range of chemical reactions, leading to a wide variety of products with potential applications in medicinal chemistry and material science (Liu et al., 2014).
科学研究应用
抗菌剂
对类似化合物N-(1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)-1H-吡唑-4-基)-2-甲基噻唑-4-羧酰胺的研究表明其具有潜在的抗菌剂作用。例如,一项研究设计并合成了显示显著抗菌活性的类似物,特别是对金黄色葡萄球菌和枯草芽孢杆菌的作用(Palkar et al., 2017)。
晶体结构分析
这些化合物也已被用于研究其晶体结构。一项关于新吡唑衍生物的研究突出了它们的分子结构,通过单晶X射线衍射方法进行了确认。这表明了在理解分子相互作用和设计方面的潜在应用(Kumara et al., 2017)。
抗氧化和α-葡萄糖苷酶抑制活性
含有吡唑环的化合物已被合成并表征其反应性,包括抗氧化和α-葡萄糖苷酶抑制活性。这些发现表明了潜在的治疗应用(Pillai et al., 2019)。
催化
研究还表明通过无催化剂方法合成类似化合物,表明在绿色化学和催化方面的潜在应用(Liu et al., 2014)。
利尿活性
对结构类似的联苯苯并噻唑-2-羧酰胺衍生物的研究显示了有希望的利尿活性,暗示了潜在的医学应用(Yar & Ansari, 2009)。
合成和表征
进一步的研究集中在这些化合物的合成和详细表征上,揭示了它们的化学性质和在各个领域,包括制药领域的潜在应用(Kumara et al., 2018)。
抗微生物活性
合成含有吡唑衍生物的化合物并评估其抗微生物活性,表明其在对抗微生物感染方面的潜在用途(Abunada et al., 2008)。
金属诱导异构化
一项研究显示了类似分子通过金属诱导反应转化为相应的卡宾互变异构体,暗示了在有机合成和材料科学方面的应用(Ruiz & Perandones, 2009)。
抗氧化活性
吡喃吡唑的合成及其抗氧化活性评估表明其在新型抗氧化剂的开发中具有潜在应用(Aliabadi & Mahmoodi, 2016)。
工业废物处理
基于类似化合物合成的新型纳米吸附剂用于从工业废物中去除重金属,突显了它们在环境清理中的潜在应用(Zargoosh et al., 2015)。
属性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-19-14(10-25-11)17(22)20-12-6-18-21(7-12)8-13-9-23-15-4-2-3-5-16(15)24-13/h2-7,10,13H,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOJIWYQLUIVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)


![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)